molecular formula C15H26ClN3O3 B2857734 N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride CAS No. 1396850-52-4

N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

Cat. No. B2857734
CAS RN: 1396850-52-4
M. Wt: 331.84
InChI Key: BCFMQXKLTFUIHB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C15H26ClN3O3 and its molecular weight is 331.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride and similar compounds have been synthesized and characterized for various applications. For instance, the synthesis and characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, a derivative of N-Boc piperazine, involved spectroscopic studies and X-ray diffraction analysis. This work highlights the methods for synthesizing and characterizing such compounds, providing insights into their structural and chemical properties (Kulkarni et al., 2016).

Biological Evaluation

Several studies have evaluated the biological activities of compounds structurally related to N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride. For example, a study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate investigated its antibacterial and anthelmintic activities, revealing moderate effectiveness in certain applications (Sanjeevarayappa et al., 2015).

Pharmacological Evaluation

Some derivatives of N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride have been assessed for their pharmacological potential. A study on 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds explored their antidepressant and antianxiety activities, demonstrating significant effects in behavioral tests (Kumar et al., 2017).

Antihypertensive Activity

The antihypertensive activity of structurally similar compounds has been explored in some studies. For instance, research on 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which are related in structure, indicated potential antihypertensive effects in spontaneously hypertensive rats, pointing towards a possible application in managing hypertension (Clark et al., 1983).

Neuroinflammation Imaging

A study on 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([18F]1) for PET imaging of colony-stimulating factor 1 receptor (CSF1R) related to neuroinflammation in diseases like Alzheimer's. This study signifies the use of structurally related compounds in neuroimaging and understanding neurodegenerative diseases (Lee et al., 2022).

properties

IUPAC Name

N-tert-butyl-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3.ClH/c1-15(2,3)16-14(20)18-8-6-17(7-9-18)11-12(19)13-5-4-10-21-13;/h4-5,10,12,19H,6-9,11H2,1-3H3,(H,16,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFMQXKLTFUIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)CC(C2=CC=CO2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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